

A Technical Guide to the Historical Synthesis of Diphenylacetic Acid

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Compound of Interest

Compound Name: *Diphenylacetic Acid*

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This in-depth technical guide explores the historical methodologies for the synthesis of **diphenylacetic acid**, a crucial intermediate in the development of various pharmaceuticals. The following sections provide a detailed overview of key historical synthetic routes, complete with experimental protocols and comparative data to inform modern research and development.

Core Synthesis Methodologies

Several distinct pathways for the synthesis of **diphenylacetic acid** have been documented in chemical literature. These methods, developed over the late 19th and early 20th centuries, highlight a range of synthetic strategies, from the reduction of oxygenated precursors to the carboxylation of hydrocarbon frameworks. Each method carries its own set of advantages and challenges in terms of reagent availability, reaction conditions, and overall efficiency.

Reduction of Benzoic Acid

One of the most well-documented and high-yielding historical methods is the reduction of benzoic acid. This approach utilizes a strong reducing agent, typically hydriodic acid generated *in situ* from red phosphorus and iodine, to deoxygenate the hydroxyl group of benzoic acid.

Experimental Protocol:

A detailed procedure for this reduction is provided in *Organic Syntheses*.^[1] In a 1-liter round-bottom flask, 250 mL of glacial acetic acid, 15 g of red phosphorus, and 5 g of iodine are combined. The mixture is allowed to stand for 15-20 minutes to allow for the formation of phosphorus triiodide. Subsequently, 5 mL of water and 100 g (0.44 mole) of benzilic acid are added. The reaction mixture is then refluxed for a minimum of 2.5 hours.

Upon completion, the hot solution is filtered to remove excess red phosphorus. The filtrate is then carefully poured into a cold, stirred solution of 20-25 g of sodium bisulfite in 1 liter of water to quench any remaining iodine and precipitate the product. The resulting white or slightly yellow precipitate of **diphenylacetic acid** is collected by suction filtration, washed with cold water, and dried. This method is reported to yield 88-90 g (94-97%) of crude product with a melting point of 141-144 °C. Recrystallization from 50% ethanol can afford a purer product with a melting point of 144-145 °C.^[1]

Synthesis from Glyoxylic Acid and Benzene

This method provides a direct route to **diphenylacetic acid** through the reaction of glyoxylic acid with benzene in the presence of a strong acid catalyst.

Experimental Protocol:

According to a patented procedure, 18.6 g of glyoxylic acid hydrate and 200 cc of benzene are placed in a reaction vessel.^[2] With agitation, 162.0 g of chlorsulfonic acid is added over a 2-hour period while maintaining the temperature at 20-30 °C. The mixture is stirred for an additional 1.5 hours at the same temperature, followed by heating at 50 °C for one hour.

The reaction is quenched by pouring the mixture into 1000 cc of cold water. Excess benzene is removed by distillation. The crude product is then dissolved in an aqueous sodium hydroxide solution, extracted with toluene, and the aqueous layer is treated with potassium permanganate and activated carbon to remove impurities. Finally, the **diphenylacetic acid** is precipitated by acidification with concentrated sulfuric acid. The reported yield for this process is 67.2% of the theoretical amount.^[2]

Synthesis from Chloral via Diphenyl Trichlorethane

A multi-step synthesis starting from the readily available chloral has also been described. This process involves the initial formation of diphenyl trichlorethane, which is subsequently

hydrolyzed to **diphenylacetic acid**.

Experimental Protocol:

The first step involves the condensation of chloral with benzene. The resulting diphenyl trichlorethane is then hydrolyzed. In a described procedure, a unit charge of diphenyl trichlorethane is dissolved in an excess of alkali (e.g., sodium hydroxide) in diethylene glycol. The mixture is heated to 150-155 °C and reacted for 4.5 hours at atmospheric pressure.

Upon completion, the reaction mixture is diluted with water and cooled. The aqueous solution containing the sodium salt of **diphenylacetic acid** is then extracted with benzene to remove any unreacted starting material or byproducts. The aqueous layer is subsequently acidified with a mineral acid, such as sulfuric acid, to precipitate the crude **diphenylacetic acid**. The product is then collected by filtration, washed with water, and dried.

Carbonation of Diphenylmethane

An early method for the synthesis of **diphenylacetic acid** involves the carbonation of a diphenylmethane-derived organometallic species. This approach leverages the acidity of the methylene protons of diphenylmethane.

Experimental Protocol:

This synthesis, as described by Chichibabin, involves the reaction of diphenylmethane with phenylsodium to form diphenylmethylsodium. This intermediate is then carbonated with carbon dioxide to yield the sodium salt of **diphenylacetic acid**. Subsequent acidification with hydrochloric acid affords the final product. While this method is of historical significance, detailed modern experimental procedures with precise quantitative data are not readily available in recently published literature. The original work by Chichibabin would need to be consulted for the specific experimental conditions.

Hydrolysis of 1,1-Dichloro-2,2-diphenylethylene

Another historical route to **diphenylacetic acid** is through the hydrolysis of 1,1-dichloro-2,2-diphenylethylene. This method relies on the conversion of the dichloroalkene to the corresponding carboxylic acid under hydrolytic conditions.

Experimental Protocol:

Similar to the carbonation of diphenylmethane, this is a historically cited method for which detailed, contemporary experimental protocols are not prevalent in the readily accessible literature. The successful implementation of this synthesis would likely require forcing conditions to achieve the hydrolysis of the vinylidene chloride moiety.

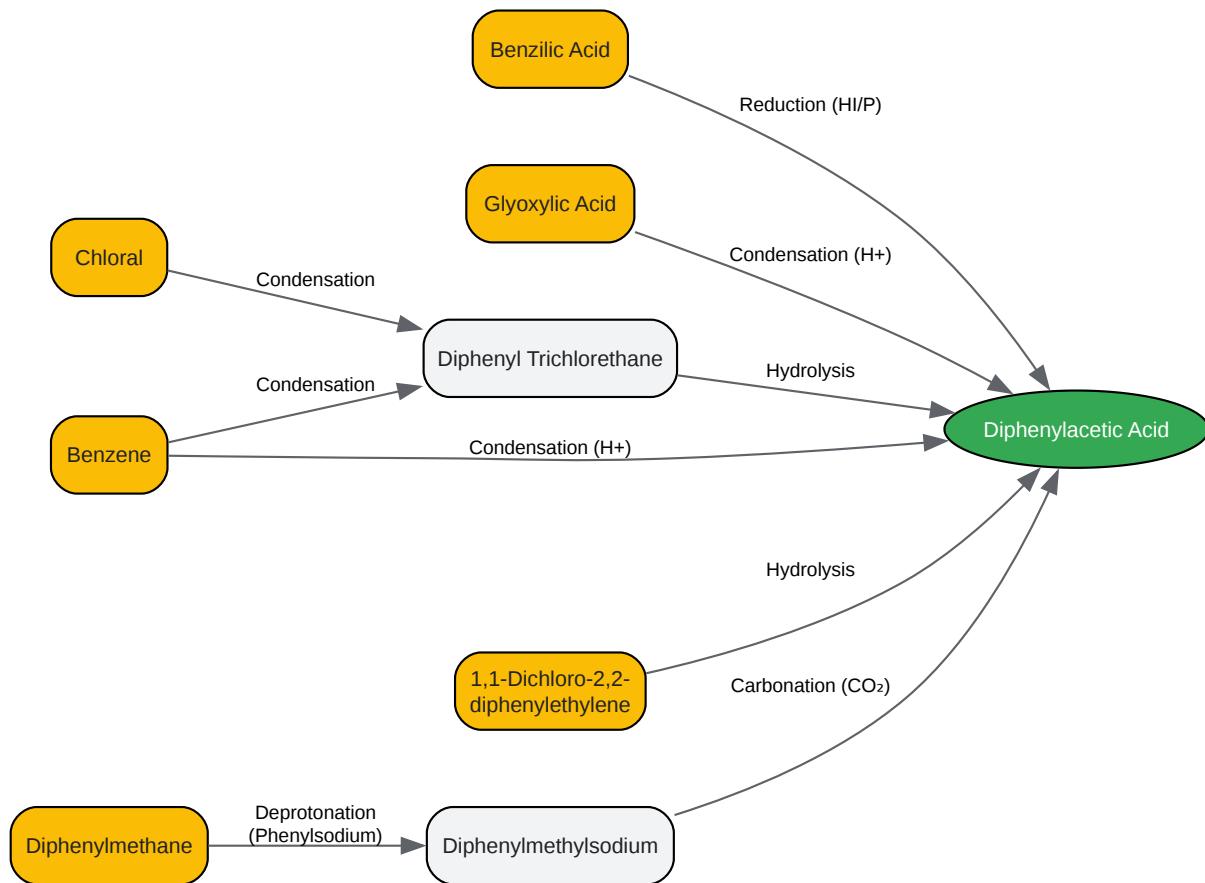
Quantitative Data Summary

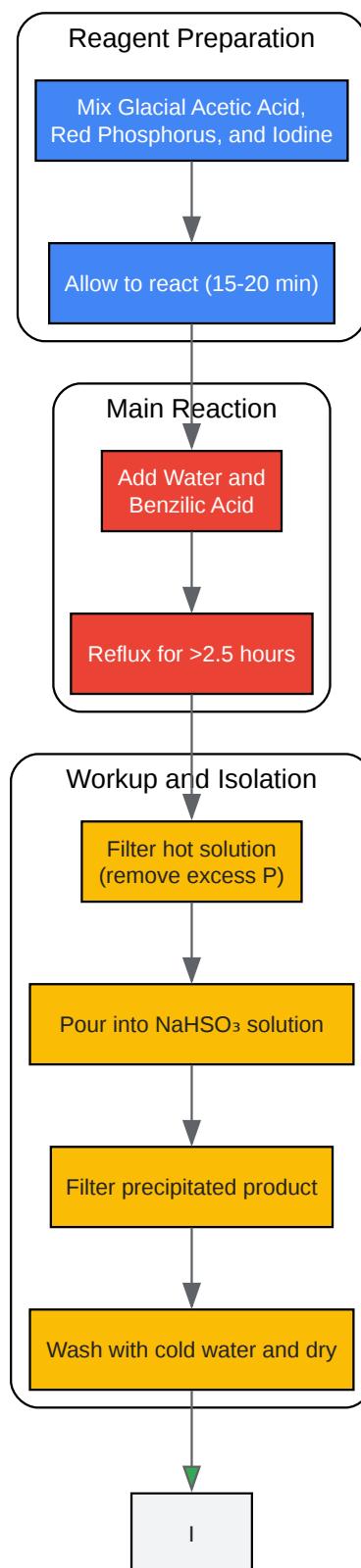
The following table summarizes the key quantitative data for the described historical synthesis methods of **diphenylacetic acid**, where available.

Synthesis Method	Starting Materials	Key Reagents	Reaction Time	Yield (%)	Melting Point (°C)
Reduction of Benzilic Acid	Benzilic Acid	Red Phosphorus, Iodine, Glacial Acetic Acid	>2.5 hours	94-97%	141-144 (crude), 144-145 (recrystallized)
From Glyoxylic Acid	Glyoxylic Acid, Benzene	Chlorsulfonic Acid	~4.5 hours	67.2%	141.5-143.5 (recrystallized)
From Chloral	Chloral, Benzene	NaOH, Diethylene Glycol (for hydrolysis)	4.5 hours (hydrolysis)	Not specified	Not specified
Carbonation of Diphenylmethane	Diphenylmethane	Phenylsodium, CO ₂ , HCl	Not specified	Not specified	Not specified
Hydrolysis of Dichlorodiphenylethylene	1,1-Dichloro-2,2-diphenylethylene	Hydrolysis agent	Not specified	Not specified	Not specified

Synthesis Pathways and Logical Relationships

The following diagrams illustrate the logical flow and key transformations in the historical synthesis of **diphenylacetic acid**.



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